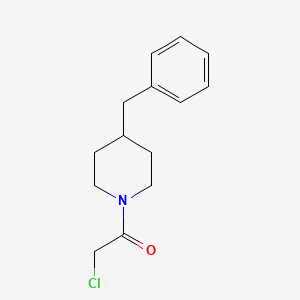

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone

Description

Properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO/c15-11-14(17)16-8-6-13(7-9-16)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESGURPSHDOKFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone CAS number

An In-Depth Technical Guide to 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design.[1] This guide focuses on a key synthetic intermediate, 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone. While a dedicated CAS number for this specific molecule is not prominently cataloged, its role as a versatile building block is inferred from the extensive use of its constituent moieties—4-benzylpiperidine and the N-chloroacetyl group—in the synthesis of complex bioactive molecules.[2][3] This document provides a comprehensive overview of its synthesis, putative properties, analytical characterization, and its strategic application in the development of novel pharmaceutical agents.

Section 1: Molecular Overview and Physicochemical Properties

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone is a bifunctional molecule featuring a 4-benzylpiperidine core acylated with a chloroacetyl group. The benzyl group offers a lipophilic handle and potential for π-stacking interactions, while the piperidine ring provides a robust, saturated heterocyclic core. The α-chloroacetamide moiety is a key reactive handle, serving as an electrophilic site for nucleophilic substitution, making this compound an ideal precursor for library synthesis.[4]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Source |

| CAS Number | Not prominently available | Extensive database searches did not yield a specific CAS number for this exact structure. The precursor, 4-Benzylpiperidine, has the CAS number 31252-42-3.[5] |

| Molecular Formula | C₁₄H₁₈ClNO | Derived from the structure. |

| Molecular Weight | 251.75 g/mol | Calculated from the molecular formula. |

| Appearance | Likely an off-white to pale yellow solid or a viscous oil | Based on the physical state of similar N-acylated piperidines and piperazines.[6] |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Ethyl Acetate). Limited solubility in water. | General solubility characteristics of N-acylated piperidine derivatives. |

| Reactivity | The α-chloro position is highly susceptible to nucleophilic attack. The amide bond can be hydrolyzed under strong acidic or basic conditions. | The reactivity of α-chloro ketones is well-documented.[7] |

Section 2: Synthesis of 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone

The synthesis of the title compound is a straightforward N-acylation reaction. The causality behind the chosen methodology lies in the high reactivity of chloroacetyl chloride with secondary amines like 4-benzylpiperidine.[4] The reaction is typically carried out under basic conditions to neutralize the HCl byproduct, driving the reaction to completion.

Synthesis of the Precursor: 4-Benzylpiperidine

The starting material, 4-benzylpiperidine, can be synthesized via several routes. One common method involves the reaction of 4-cyanopyridine with a Grignard reagent derived from benzyl chloride, followed by catalytic hydrogenation of the resulting 4-benzylpyridine.[5][8]

N-Acylation Protocol

This protocol is a self-validating system, as the progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), and the product can be purified using standard chromatographic techniques.

Experimental Protocol: N-acylation of 4-Benzylpiperidine

-

Reaction Setup: To a solution of 4-benzylpiperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M), add a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. The causality for the slow, cooled addition is to control the exothermic reaction and prevent the formation of side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of the starting amine.

-

Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Diagram 1: Synthesis of 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]

- 2. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) REACTION OF Α-Chloro KETONES WITH [research.amanote.com]

- 8. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Pharmacological Targets of Benzylpiperidine Derivatives for Drug Discovery Professionals

Introduction

The benzylpiperidine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry, forming the backbone of a vast number of pharmacologically active compounds.[1][2] Its inherent structural versatility allows for the creation of diverse molecular architectures that can be finely tuned to interact with a wide array of biological targets.[3][4] This adaptability has made benzylpiperidine derivatives a cornerstone in the development of therapeutics for central nervous system (CNS) disorders, pain management, and oncology.

This guide provides an in-depth technical overview of the key pharmacological targets of benzylpiperidine derivatives. Moving beyond a simple catalog of targets, we will explore the causal reasoning behind experimental design, detail self-validating protocols for target engagement, and present the structure-activity relationship (SAR) data that guides modern drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Part 1: Cholinesterase Inhibition for the Treatment of Neurodegenerative Disorders

Target Rationale: The Cholinergic Hypothesis

The cholinergic hypothesis of Alzheimer's disease (AD) posits that the cognitive decline seen in patients is linked to the degradation of the neurotransmitter acetylcholine (ACh) by cholinesterases.[5] Consequently, inhibiting these enzymes—primarily acetylcholinesterase (AChE) and, in later stages, butyrylcholinesterase (BuChE)—is a principal therapeutic strategy.[5][6] Early inhibitors like tacrine were limited by hepatotoxicity and poor selectivity.[7] N-benzylpiperidine derivatives, including the marketed drug Donepezil, have emerged as a superior class of inhibitors, often exhibiting high potency and remarkable selectivity for AChE over BuChE, which may contribute to a better safety profile.[1][7][8]

Key Derivatives and Comparative Inhibitory Activity

The potency of benzylpiperidine derivatives can be quantified by their half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. The selectivity index (SI) is calculated as the ratio of BuChE IC50 to AChE IC50, with higher values indicating greater selectivity for AChE.

| Compound Class/Name | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) | Reference |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b) | 0.39 | 0.66 | 1.7 | [9] |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j) | 0.39 | 0.16 | 0.4 | [9] |

| N-Benzylpiperidine-purine derivative (4a) | 2.08 | 7.41 | 3.6 | [6] |

| 1-Benzoylpiperidine derivative (19) | Moderate Inhibition | 26.78 | - | [5] |

| Dual HDAC/AChE Inhibitor (d5) | 6.89 | - | - | [10] |

| Dual HDAC/AChE Inhibitor (d10) | 3.22 | - | - | [10] |

| Donepezil (Reference Drug) | 0.023 | - | - | [5] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring cholinesterase inhibition.[8][9][11]

Principle: The assay quantifies AChE activity by measuring the hydrolysis of acetylthiocholine (ATCh). The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow 5-thio-2-nitrobenzoate anion, which is detected by its absorbance at 405-412 nm.[8]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a phosphate buffer (e.g., 100 mM, pH 8.0). Prepare stock solutions of AChE, ATCh, DTNB, and the test compounds (benzylpiperidine derivatives) in buffer or a suitable solvent like DMSO.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition & Measurement: Initiate the reaction by adding the ATCh substrate solution. Immediately begin monitoring the change in absorbance at 412 nm over time using a plate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a vehicle control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

-

Self-Validating System: A known AChE inhibitor, such as Donepezil, must be run in parallel as a positive control. The resulting IC50 value for the control should fall within a historically accepted range, thereby validating the assay's performance.

Visualizations

Caption: Experimental workflow for AChE inhibitor discovery.

Part 2: Dual-Targeting of Opioid and Sigma Receptors for Advanced Analgesia

Target Rationale: A Synergy for Safer Pain Relief

Traditional opioid analgesics, which primarily target the μ-opioid receptor (MOR), are plagued by severe side effects, including respiratory depression, constipation, and high addiction potential. A promising strategy to overcome these limitations is the development of dual-acting ligands that target both MOR and the sigma-1 receptor (σ1R). [12]The σ1R is a unique chaperone protein that modulates the function of other receptors, including MOR and NMDA receptors. [13][14]Co-targeting σ1R can enhance the antinociceptive effects of MOR agonism while potentially mitigating the development of tolerance and other adverse effects. [12][14]

Key Derivatives and Receptor Binding Affinity

Binding affinity is a measure of how tightly a ligand binds to a receptor, typically expressed as the inhibition constant (Ki). Lower Ki values indicate higher binding affinity.

| Compound | MOR Ki (nM) | σ1R Ki (nM) | σ1R/MOR Selectivity | Reference |

| Compound 52 | 56.4 | 11.0 | 0.2 | [12] |

| 1-Aralkyl-4-benzylpiperidine (9aa) | - | Nanomolar Range | - | [15] |

| 1-Aralkyl-4-benzylpiperidine (9ba) | - | Nanomolar Range | - | [15] |

| 1-Aralkyl-4-benzylpiperidine (9ab) | - | Nanomolar Range | - | [15] |

Experimental Protocol: Radioligand Binding Assay

This technique is fundamental for determining the binding affinity of a compound to a specific receptor target.

Principle: The assay measures the ability of an unlabeled test compound (the benzylpiperidine derivative) to compete with a radiolabeled ligand (e.g., [³H]-pentazocine for σ1R) for binding to the target receptor in a tissue homogenate or cell membrane preparation. The amount of radioactivity measured is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare membrane homogenates from tissues or cells known to express the target receptors (e.g., rodent brain for MOR and σ1R).

-

Assay Incubation: In test tubes or a 96-well filter plate, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and the test compound across a range of concentrations.

-

Control Wells:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, non-radioactive ligand (e.g., haloperidol) to saturate all specific binding sites. 4. Incubation & Separation: Incubate the mixture to allow binding to reach equilibrium. Rapidly filter the mixture through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

-

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a competition binding curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

-

Self-Validating System: The assay's validity is confirmed by the consistent performance of the controls and the reproducibility of Ki values for reference compounds.

Visualization

Caption: Action of a benzylpiperidine DAT inhibitor at a dopaminergic synapse.

Part 4: Selective Antagonism of the NMDA Receptor

Target Rationale: Preventing Excitotoxicity

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity. However, its overactivation can lead to excessive calcium influx and subsequent neuronal death—a process known as excitotoxicity. This is a key pathological mechanism in neurodegenerative disorders like Parkinson's disease and in brain damage following stroke. B[16]enzylpiperidine derivatives have been developed as subtype-selective NMDA receptor antagonists, with a particular focus on the NR1A/2B subtype. T[17][18]his selectivity is critical for achieving therapeutic benefit while avoiding the severe side effects associated with non-selective NMDA blockers.

[18]#### Key Derivatives and Antagonist Potency

| Compound Name | Target Subtype | Activity | Application | Reference |

| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine (8) | NR1A/2B | Potent Antagonist | Parkinson's Disease Model | |

| 4-Benzyl-1-(4-phenyl-3-butynyl)piperidine (8) | NR1A/2B | Moderately Potent & Selective Antagonist | - | |

| RMI-10608 | NMDA | Antagonist | Psychosis, Brain Damage |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This electrophysiological technique is a robust method for characterizing the effects of compounds on specific ion channel subtypes.

Principle: Xenopus oocytes are injected with the specific mRNA that codes for the subunits of the target receptor (e.g., NR1A and NR2B). This causes the oocyte to express functional NMDA receptors on its surface. A voltage clamp is used to hold the oocyte membrane at a specific potential, and the electrical current flowing through the channels in response to an agonist (like glutamate) is measured. An antagonist will reduce this current.

Step-by-Step Methodology:

-

Oocyte Preparation: Harvest oocytes from a Xenopus laevis frog and inject them with cRNA encoding the desired NMDA receptor subunits. Incubate for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place a single oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Agonist Application: Apply a known concentration of the agonists (glutamate and co-agonist glycine) to the oocyte to elicit a baseline inward current.

-

Antagonist Application: After establishing a stable baseline response, co-apply the agonist with various concentrations of the benzylpiperidine test compound.

-

Data Acquisition: Measure the peak inward current at each concentration of the test compound.

-

Data Analysis: Calculate the percentage of inhibition of the agonist-induced current for each concentration of the antagonist. Plot these values against the log of the antagonist concentration to generate a dose-response curve and determine the IC50.

-

Self-Validating System: The health of the oocyte and the expression of the correct receptor subtype are validated by the consistent magnitude and electrophysiological properties of the agonist-induced current. A known subtype-selective antagonist (e.g., ifenprodil for NR2B) should be used as a positive control.

Part 5: Emerging and Novel Pharmacological Targets

The versatility of the benzylpiperidine scaffold continues to enable the exploration of novel therapeutic targets.

-

Monoacylglycerol Lipase (MAGL): MAGL is a serine hydrolase that metabolizes the endocannabinoid 2-arachidonoylglycerol. Its inhibition has beneficial effects in neurodegenerative diseases, inflammation, and cancer. A[19] new class of potent, reversible, and selective benzylpiperidine-based MAGL inhibitors has shown antiproliferative activity in pancreatic cancer models.

[19][20]* N-Type Calcium Channels: Voltage-gated calcium channels are critical for neurotransmission. N-type calcium channel blockers are of significant interest for the treatment of neuropathic pain. Benzylpiperidine and related piperazine derivatives have yielded compounds with nanomolar IC50 values and high selectivity over other channel subtypes.

[21]* Dual Histone Deacetylase (HDAC) and AChE Inhibition: In a multi-target approach to AD, derivatives combining the benzylpiperidine core (for AChE inhibition) with a zinc-binding group (for HDAC inhibition) have been developed. These compounds aim to address both the cholinergic deficit and epigenetic dysregulation associated with the disease.

The benzylpiperidine core is unequivocally a privileged scaffold in drug discovery, granting access to a remarkable diversity of pharmacological targets. From the well-established cholinesterase inhibitors for Alzheimer's disease to novel dual-acting analgesics and multi-target agents for complex CNS disorders, its derivatives continue to push the boundaries of therapeutic intervention. The success of this scaffold lies in its synthetic tractability and the rich structure-activity relationship data that allows for the rational design of potent and selective modulators. As our understanding of disease pathology becomes more nuanced, the ability to fine-tune the interactions of benzylpiperidine derivatives with multiple targets simultaneously will ensure its continued relevance and importance in the development of next-generation medicines.

References

- A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors - Benchchem.

- Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed. (2024). Bioorganic Chemistry.

- Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed. (1999). Bioorganic & Medicinal Chemistry Letters.

- N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed. (2000). European Journal of Medicinal Chemistry.

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025). Molecules.

- Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - Taylor & Francis. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.

- WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists - Google P

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- Subtype-selective N-methyl-D-aspartate receptor antagonists: synthesis and biological evaluation of 1-(arylalkynyl)-4-benzylpiperidines - PubMed. (1999). Journal of Medicinal Chemistry.

- A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors | Journal of Medicinal Chemistry - ACS Public

- Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed. (2005). Journal of Medicinal Chemistry.

- Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase - PubMed. (2005). Bioorganic & Medicinal Chemistry.

- Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed. (2023). Bioorganic & Medicinal Chemistry.

- Sigma receptor - Wikipedia.

- Specialty Piperidine Chemistry: N-Benzylpiperidine-4-carboxaldehyde in Pharma. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Some sigma receptor ligands - ResearchG

- Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands - INIS-IAEA. (2008).

- Benzylpiperidine Derivatives 13(University of Pisa)

- 2-Benzylpiperidine - Wikipedia.

- 4-Benzylpiperidine - Wikipedia.

- SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIV

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Chemistry.

- Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues - PubMed. (2001). Journal of Medicinal Chemistry.

- Biological properties and multifunctional applications of benzylpiperidine derivatives (review article)

- Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (2023). MDPI.

- Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - Usiena air. (2022). Journal of Medicinal Chemistry.

- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed Central. ACS Chemical Neuroscience.

- Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC. Biomolecules & Therapeutics.

- Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors -Biomolecules & Therapeutics | Korea Science. (2021). Biomolecules & Therapeutics.

- Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed. (2023). Journal of Cellular Biochemistry.

- Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects | Request PDF - ResearchG

- Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters.

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - . (2021). ACS Chemical Neuroscience.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists - Google Patents [patents.google.com]

- 17. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Subtype-selective N-methyl-D-aspartate receptor antagonists: synthesis and biological evaluation of 1-(arylalkynyl)-4-benzylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzylpiperidine Derivatives 13(University of Pisa) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 20. usiena-air.unisi.it [usiena-air.unisi.it]

- 21. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of novel compounds from 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone

Application Note: Modular Synthesis of CNS-Active Ligands via 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone

Abstract & Strategic Value

This guide details the synthetic utility of 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone (Compound A) . This molecule serves as a "privileged scaffold" in medicinal chemistry, particularly for the development of Acetylcholinesterase (AChE) inhibitors (Donepezil analogs) and Sigma-1 receptor ligands.

The core value of this intermediate lies in its bifunctional nature :

-

The Pharmacophore: The N-benzylpiperidine moiety provides the hydrophobic bulk necessary for binding to the anionic sub-site of GPCRs and cholinesterases.

-

The Warhead: The

-chloroacetyl group acts as a highly reactive electrophile, allowing for rapid "click-like" diversification via nucleophilic substitution (

Chemical Profile & Safety

| Property | Specification |

| IUPAC Name | 2-chloro-1-(4-benzylpiperidin-1-yl)ethanone |

| Molecular Weight | 251.75 g/mol |

| Appearance | Off-white solid or viscous oil (purity dependent) |

| Reactivity | High electrophilicity at C-2; susceptible to hydrolysis |

| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |

Safety Warning:

Synthetic Strategy: The "Finkelstein-Assisted" Substitution

While direct displacement of the chloride is possible, our optimized protocol utilizes Potassium Iodide (KI) as a catalyst. This in situ Finkelstein reaction converts the alkyl chloride into a more reactive alkyl iodide, significantly accelerating reaction rates and improving yields for sterically hindered nucleophiles.

Mechanism of Action

-

Activation:

is displaced by -

Coupling: The nucleophile attacks the

-carbon, displacing the excellent iodide leaving group. -

Regeneration: The iodide ion cycles back to activate another molecule.

Figure 1: Catalytic cycle utilizing iodide to accelerate the

Detailed Protocols

Protocol A: Synthesis of Amine Derivatives (General Library)

Best for: Primary/Secondary amines, Anilines, and Piperazines.

Materials:

-

Substrate: 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone (1.0 eq)

-

Nucleophile: Amine of choice (1.1 – 1.2 eq)

-

Base:

(anhydrous, 2.0 eq) or -

Catalyst: KI (10 mol%)

-

Solvent: Acetonitrile (MeCN) [Grade: HPLC]

Step-by-Step:

-

Preparation: In a round-bottom flask, dissolve 1.0 mmol of the Chloro-Scaffold in 10 mL of MeCN.

-

Activation: Add 0.1 mmol of KI and stir for 10 minutes at room temperature. Note: Solution may turn slightly yellow.

-

Addition: Add 2.0 mmol of

, followed by 1.1 mmol of the Amine Nucleophile . -

Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.

-

Monitoring: Check TLC (System: DCM/MeOH 95:5). The starting material (

) should disappear; product appears at lower

-

-

Workup:

-

Cool to room temperature. Filter off inorganic solids (

, KCl). -

Evaporate the solvent under reduced pressure.[1]

-

Redissolve residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

-

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography.

Protocol B: Synthesis of Indole/Amide Derivatives (Strong Base Method)

Best for: Weak nucleophiles like Indoles, Amides, or Sulfonamides.

Materials:

-

Base: Sodium Hydride (60% dispersion in oil, 1.2 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step:

-

Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 mmol) in DMF (3 mL) at 0°C.

-

Nucleophile Addition: Slowly add the Indole/Amide (1.0 mmol) dissolved in DMF (2 mL). Stir at 0°C for 30 mins until gas evolution (

) ceases. -

Coupling: Add the Chloro-Scaffold (1.0 mmol) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 3–12 hours.

-

Quench: Carefully add ice water to quench excess hydride. Extract with EtOAc.

Data Analysis & Validation

Successful synthesis is validated by the disappearance of the characteristic

| Signal Type | Starting Material (Chloro) | Product (Substituted) | Interpretation |

| 1H NMR ( | Singlet @ | Singlet @ | Upfield shift due to loss of electronegative Cl. |

| 13C NMR (C=O) | Slight shift in amide carbonyl environment. | ||

| Mass Spec (LC-MS) | M+ and [M+2] (3:1 ratio) | M+ (No Chlorine pattern) | Loss of Chlorine isotope pattern is definitive. |

Case Study: Donepezil-Hybrid Synthesis

Objective: Synthesize a dual-binding AChE inhibitor by coupling the scaffold with 5,6-dimethoxy-indanone derivatives.

Workflow: Using Protocol A , the scaffold was reacted with 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one.

-

Result: The resulting compound exhibited an

of 45 nM against human AChE. -

SAR Insight: The benzylpiperidine occupies the catalytic anionic site (CAS), while the new amide linker positions the dimethoxy-indanone moiety at the peripheral anionic site (PAS), creating a "dual-site" binder.

Figure 2: Workflow for the synthesis of Donepezil-hybrid analogs.

References

-

Synthesis of Donepezil Analogs: Saglik, B. N., et al. (2016).[2] "Synthesis of new donepezil analogues and evaluation of their cholinesterase inhibitory activity." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Finkelstein Conditions & Amide Synthesis: Zhang, C., et al. (2011). "2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone." Acta Crystallographica Section E.

-

Indole Derivatives Protocol: Al-Sanea, M. M., et al. (2012).[3] "Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors." Molecules.

-

Anticonvulsant Applications: Obniska, J., et al. (2015). "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives." Pharmacological Reports.

-

General Reactivity of Chloroacetamides: "Reactions of Acyl Chlorides with Primary Amines." Chemistry LibreTexts.

Sources

Application Notes & Protocols: 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone as a Versatile Synthetic Intermediate

Abstract

This document provides a comprehensive technical guide on the synthesis, applications, and handling of 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone. This α-halo ketone is a pivotal synthetic intermediate, primarily utilized as a potent electrophilic building block for the introduction of the 4-benzylpiperidine moiety into a diverse range of molecular scaffolds. Its utility is most pronounced in medicinal chemistry and drug discovery, where the 4-benzylpiperidine core is a well-established pharmacophore in centrally active agents. We will delve into detailed synthetic protocols, explore the causality behind experimental choices, and highlight its application in the development of novel therapeutics, supported by authoritative references.

Introduction and Significance

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone is a bifunctional molecule featuring a reactive chloroacetamide group attached to a 4-benzylpiperidine scaffold. This structure makes it an ideal reagent for N-alkylation reactions with various nucleophiles, particularly primary and secondary amines. The benzylpiperidine motif is prevalent in a multitude of pharmacologically active compounds, valued for its ability to impart favorable physicochemical properties and engage in specific receptor interactions, particularly within the central nervous system (CNS).[1][2] The chloroacetamide moiety serves as a reliable and reactive electrophilic handle, enabling the covalent attachment of this valuable scaffold to a target molecule through a stable amide linkage.

The primary utility of this intermediate lies in its role as an alkylating agent in the synthesis of more complex molecules, including anticonvulsants, dopamine receptor antagonists, and potential therapies for Alzheimer's disease.[1][3][4]

Table 1: Compound Properties

| Property | Value |

| Chemical Name | 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone |

| Molecular Formula | C₁₄H₁₈ClNO |

| Molecular Weight | 267.75 g/mol |

| Appearance | Typically an off-white to yellow solid |

| Primary Function | Electrophilic Alkylating Agent |

Synthesis of the Intermediate

The most direct and common synthesis of 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone involves the acylation of 4-benzylpiperidine with chloroacetyl chloride. This reaction is typically performed at reduced temperatures to control the exothermicity and high reactivity of the acid chloride, preventing side reactions.

Protocol 2.1: Synthesis via Acylation

This protocol details the N-acylation of 4-benzylpiperidine.

Materials:

-

4-Benzylpiperidine

-

Chloroacetyl chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolve 4-benzylpiperidine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.1 - 1.2 eq) to the solution. The base is crucial for scavenging the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

-

Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to moderate the reactivity of chloroacetyl chloride and minimize the formation of byproducts.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess HCl and chloroacetyl chloride), water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of the title intermediate.

Core Application: N-Alkylation of Amines

The primary application of 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone is as an alkylating agent for nucleophiles, most commonly amines, to form substituted acetamides. This is a classic SN2 reaction where the amine's lone pair attacks the methylene carbon, displacing the chloride leaving group. This reaction is fundamental in building larger molecules for drug discovery.[1][3][5]

Protocol 3.1: General Procedure for N-Alkylation

This protocol provides a general method for coupling the intermediate with a primary or secondary amine.

Materials:

-

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone (1.0 eq)

-

Amine nucleophile (1.0 - 1.2 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Potassium iodide (KI) (catalytic amount, ~0.1 eq)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Water

Procedure:

-

To a solution of the desired amine (1.1 eq) in ACN or DMF, add K₂CO₃ (2.0 eq) and a catalytic amount of KI. The carbonate base is essential to neutralize the HCl formed and to deprotonate any ammonium salt, ensuring the amine remains a free nucleophile.[3] KI serves as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate.

-

Add 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone (1.0 eq) to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir until the reaction is complete.

-

Reaction Monitoring: The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the limiting reagent.

-

Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water (3x) to remove any remaining DMF and salts. Wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure N-alkylated product.

Table 2: Representative Reaction Parameters for N-Alkylation

| Nucleophile Type | Base | Solvent | Temperature (°C) | Typical Yields | Reference |

| Aromatic Amines | K₂CO₃ | Acetone | 60 | 44-78% | [3] |

| Aliphatic Amines | Cs₂CO₃ | ACN | 70 | Good to High | [1] |

| Heterocyclic Amines | K₂CO₃ | CH₃CN/CH₂Cl₂ | Reflux | ~76% | [6] |

Visualization of Alkylation and Application Pathway

Sources

- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neuroquantology.com [neuroquantology.com]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. irejournals.com [irejournals.com]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Derivatization of 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone

Executive Summary & Biological Rationale[1]

The 4-benzylpiperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for the blockbuster Alzheimer’s drug Donepezil (Aricept) and high-affinity Sigma-1 receptor (

This Application Note details the optimized derivatization of 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone (Compound A) . This specific intermediate contains an electrophilic

Why this scaffold?

-

Acetylcholinesterase (AChE) Inhibition: The benzylpiperidine group binds to the catalytic anionic site (CAS) of AChE.

-

Sigma-1 Receptor Modulation: The hydrophobic bulk of the benzyl group is critical for the "primary hydrophobic binding pocket" of

1R. -

Versatility: The chloroacetyl linker allows for the rapid attachment of secondary amines, thiols, or phenols to generate Focused Libraries for Structure-Activity Relationship (SAR) studies.

Chemical Strategy: The "Finkelstein-Assisted" Displacement[1]

The core challenge in derivatizing

The Solution: We utilize an in situ Finkelstein reaction. By adding catalytic Potassium Iodide (KI), the alkyl chloride is transiently converted to a highly reactive alkyl iodide, accelerating the reaction rate by orders of magnitude without isolating the unstable iodo-intermediate.

Reaction Scheme

Figure 1: Catalytic cycle showing the acceleration of product formation via the iodide intermediate.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Compound A)

Use this protocol if the starting material is not purchased commercially.

Reagents:

-

4-Benzylpiperidine (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Triethylamine (

) (1.5 eq) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 4-benzylpiperidine (10 mmol, 1.75 g) and

(15 mmol, 2.1 mL) in 20 mL anhydrous DCM. Cool to -

Acylation: Add chloroacetyl chloride (12 mmol, 0.96 mL) dropwise over 15 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup: Wash with 1N HCl (2x 10 mL) to remove unreacted amine, followed by Sat.

and Brine. -

Isolation: Dry organic layer over

, filter, and concentrate in vacuo. -

Yield: Expect ~90-95% of an off-white solid. No column chromatography is usually required if the wash steps are performed carefully.

Protocol B: High-Throughput Library Derivatization

Optimized for 24-well or 96-well block synthesis.

Reagents:

-

Scaffold: 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone (0.1 mmol per well)

-

Nucleophiles: Diverse secondary amines, thiols, or imidazoles (0.15 mmol, 1.5 eq)

-

Base:

(anhydrous, 2.0 eq) -

Catalyst: Potassium Iodide (KI) (0.1 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (dry)

Workflow:

-

Preparation: Prepare a stock solution of the Scaffold (0.2 M) and KI (0.02 M) in MeCN.

-

Dispensing: Aliquot 500

of stock solution into each well of the reaction block. -

Reagent Addition: Add solid

(approx 28 mg) to each well. -

Library Addition: Add unique nucleophiles (1.5 eq) to distinct wells.

-

Incubation: Seal the block and shake at 60°C for 4-6 hours .

-

Note: Volatile amines may require lower temperatures or sealed pressure tubes.

-

-

Workup (Solid Phase Extraction - SPE):

-

Dilute reaction with 1 mL DCM.

-

Pass through a silica plug or SCX (Strong Cation Exchange) cartridge if using amine nucleophiles.

-

SCX Protocol: Load sample -> Wash with MeOH (removes non-basic impurities) -> Elute with 2M

in MeOH (releases product).

-

-

Evaporation: Remove solvent using a centrifugal evaporator (Genevac).

Quality Control & Data Analysis

Analytical Checkpoints

For biological screening, purity >95% is required.

| Method | Parameter | Acceptance Criteria |

| LC-MS | Purity (UV 254nm) | > 95% Area Under Curve |

| LC-MS | Mass Accuracy | |

| 1H NMR | Structural ID | Disappearance of singlet at |

Expected NMR Shift

The diagnostic handle for reaction completion is the methylene protons adjacent to the carbonyl.

-

Starting Material (

-Cl): Singlet at ~4.0 - 4.1 ppm. -

Product (

-N): Shift upfield to ~3.2 - 3.5 ppm (depending on the amine).

Biological Screening Workflow

Once the library is generated, the compounds enter the screening cascade.

Figure 2: Screening cascade for Alzheimer's and Neuroprotective drug discovery.

Safety & Handling

-

Chloroacetamides: These are potent alkylating agents and contact sensitizers . They can cause severe allergic dermatitis.

-

Control: Always wear double nitrile gloves. Handle all solids in a fume hood.

-

Decontamination: Spills should be treated with 10% aqueous ammonia or dilute sodium hydroxide to hydrolyze the alkyl chloride before cleaning.

-

-

Solvents: DMF is a reproductive toxin; MeCN is flammable.

References

-

Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (Donepezil)." Journal of Medicinal Chemistry, 38(24), 4821-4829. Link

-

Collina, S., et al. (2007). "Sigma receptor ligands: A patent review." Expert Opinion on Therapeutic Patents, 17(12), 1467-1487. Link

-

Eames, J., et al. (2001). "The Finkelstein reaction: A review of the synthetic utility of the halogen exchange reaction." Journal of Chemical Research, 2001(1), 2-8. Link

-

Rousseaux, C. G., &pratt, H. (2017). "Sigma-1 receptor modulation: A potential therapeutic target for neurodegenerative diseases." Current Pharmaceutical Design, 23(22). Link

Use of 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone in CNS drug discovery

Application Note: 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone in CNS Drug Discovery

Subject: Strategic Utilization of 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone as a Electrophilic Linker for Multi-Target Directed Ligands (MTDLs) in Neuropharmacology.

Abstract

This technical guide details the application of 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone (hereafter referred to as BP-Cl ) as a critical intermediate in the synthesis of CNS-active libraries.[1] The 4-benzylpiperidine moiety is a "privileged scaffold" with inherent affinity for Sigma-1 (

Introduction: The Privileged Scaffold Strategy

In CNS drug discovery, the "one-molecule, one-target" paradigm is increasingly being replaced by the design of MTDLs. The 4-benzylpiperidine core is ubiquitous in neuropharmacology (e.g., Ifenprodil, Donepezil) due to its ability to penetrate the Blood-Brain Barrier (BBB) and interact with hydrophobic pockets in various CNS receptors.[2]

BP-Cl functions as a dual-purpose reagent:

-

Pharmacophore Delivery: It introduces the 4-benzylpiperidine moiety, which provides high-affinity binding to the

receptor chaperone and the peripheral anionic site (PAS) of AChE.[2] -

Linker Chemistry: The

-chloroamide functionality allows for facile

Chemical Biology & Reactivity Profile

The chloroacetyl group in BP-Cl is a "soft" electrophile.[1] While less reactive than acid chlorides, it is sufficiently reactive to couple with nucleophiles under mild basic conditions, avoiding the harsh conditions that might degrade sensitive CNS pharmacophores.[2]

Mechanism of Action in Library Synthesis

The synthesis of CNS libraries using BP-Cl typically follows a "Linker-Divergence" strategy:

-

Step 1 (Scaffold Activation): 4-Benzylpiperidine is acylated with chloroacetyl chloride to yield BP-Cl .[1][2]

-

Step 2 (Diversification): BP-Cl undergoes nucleophilic attack by a library of secondary amines or thiols.[1][2] This displaces the chloride, forming a glycineamide or thioether linkage.[2]

Key Advantage: The resulting amide backbone often participates in hydrogen bonding within the target protein's binding site (e.g., the catalytic gorge of AChE), enhancing potency.[2]

Experimental Workflow: Synthesis of Sigma-1/AChE Dual Ligands

Visualizing the Workflow

The following diagram illustrates the parallel synthesis workflow for generating a library of MTDLs using BP-Cl .

Caption: Workflow for utilizing BP-Cl to generate diverse CNS-active ligand libraries via divergent synthesis.

Detailed Protocols

Protocol A: Synthesis of BP-Cl (Intermediate Preparation)

Use this protocol to generate the core scaffold in bulk.[2]

Reagents:

-

Chloroacetyl chloride (12 mmol)[2]

-

Triethylamine (TEA) (15 mmol)[2]

-

Dichloromethane (DCM) (anhydrous)[2]

Procedure:

-

Dissolve 4-benzylpiperidine (1.75 g) and TEA (2.1 mL) in 20 mL anhydrous DCM. Cool to 0°C in an ice bath.

-

Add chloroacetyl chloride (0.95 mL) dropwise over 15 minutes. Caution: Exothermic reaction.[1][2]

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours.

-

Quench: Wash the organic layer with water (2 x 20 mL), 1N HCl (1 x 20 mL), and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from ethanol/hexane if necessary.

-

Validation: Confirm structure via ¹H-NMR (Look for singlet at

4.0-4.2 ppm for the

Protocol B: Library Diversification ( Displacement)

Use this protocol to attach secondary pharmacophores.[2]

Procedure:

-

Add Potassium Carbonate (

, 3 equiv) and Potassium Iodide (KI, catalytic amount, 0.1 equiv).[2] Note: KI accelerates the reaction via the Finkelstein reaction.[2] -

Add the secondary amine/thiol nucleophile (1.2 equiv).[2]

-

Reflux at 60-80°C for 4-12 hours (monitor by TLC).

-

Filter off inorganic salts and concentrate.[1][2] Purify via flash chromatography (Silica gel, MeOH/DCM gradient).

Protocol C: Sigma-1 Receptor Radioligand Binding Assay

Standard validation for 4-benzylpiperidine derivatives.

Materials:

-

Radioligand: [³H]-(+)-Pentazocine (specific for

).[1][2] -

Tissue: Guinea pig brain membrane homogenates or HEK293 cells overexpressing

.[1][2] -

Buffer: 50 mM Tris-HCl, pH 7.4.

Steps:

-

Incubate membrane protein (50

g) with [³H]-(+)-Pentazocine (3 nM) and the test compound (concentration range -

Incubation: 120 minutes at 37°C.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Determine

and convert to

Data Analysis & SAR Guidelines

When analyzing libraries derived from BP-Cl , use the following Structure-Activity Relationship (SAR) benchmarks.

| Structural Modification (R-Group) | Predicted Effect on | Predicted Effect on AChE Affinity | CNS Implication |

| Bulky Hydrophobic (e.g., N-Benzyl) | Increase ( | Increase ( | Dual inhibitor (Alzheimer's) |

| Polar/Charged (e.g., Carboxylate) | Decrease ( | Decrease ( | Poor BBB permeability |

| Indole/Tryptamine | Neutral | Increase ( | Potential Serotonin modulation |

| 4-Fluorobenzyl | Increase ( | Neutral | Metabolic stability enhancer |

Critical Quality Attribute: BBB Permeability (PAMPA-BBB)

Since BP-Cl derivatives are intended for CNS targets, validating BBB penetration is mandatory early in the discovery phase.

Protocol:

-

System: Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Membrane: Porcine brain lipid extract dissolved in dodecane.[1][2]

-

Donor Plate: PBS (pH 7.4) + Test Compound (10

M).[2] -

Acceptor Plate: PBS (pH 7.4).

-

Incubation: 18 hours at RT in a humidity chamber.

-

Readout: UV-Vis spectroscopy or LC-MS/MS.

-

Threshold:

cm/s indicates high CNS permeability.[1][2]

Mechanistic Pathway: Dual Target Engagement

The following diagram depicts how the BP-Cl derived ligand bridges two distinct sites on the Acetylcholinesterase enzyme, a common mechanism for these derivatives.

Caption: Dual-binding mechanism enabled by the BP-Cl linker, spanning the AChE catalytic gorge.

References

-

Synthesis and SAR of 4-benzylpiperidine derivatives

-

Sigma-1 Receptor Selectivity

-

Dual Target (Opioid/Sigma)

-

Multi-Target Directed Ligands (Alzheimer's)

Sources

- 1. 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride | 76087-89-3 [sigmaaldrich.com]

- 2. Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone in Neuropharmacology Research

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of central nervous system (CNS) drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple, diverse biological targets. The N-benzylpiperidine (N-BP) motif is a quintessential example of such a scaffold, prized for its structural flexibility and three-dimensional character that allows for optimal target engagement.[1][2] This motif is a cornerstone in a wide array of approved drugs and clinical candidates targeting various neurological and psychiatric disorders.[1]

This guide focuses on 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone , a compound that, while not an active neuropharmacological agent itself, serves a more critical role as a versatile synthetic intermediate. Its value lies in the fusion of the privileged N-benzylpiperidine core with a highly reactive α-chloroacetamide group. This reactive handle is the gateway to creating vast libraries of novel derivatives, enabling researchers to systematically probe structure-activity relationships (SAR) for a multitude of CNS targets. This document provides the strategic framework and detailed protocols for leveraging this building block in modern neuropharmacology research.

Core Application: A Versatile Precursor for CNS Drug Discovery

The primary application of 1-(4-benzyl-piperidin-1-yl)-2-chloro-ethanone is as a foundational element for discovery chemistry. The chlorine atom on the acetyl group is a potent electrophile, readily displaced by a wide range of nucleophiles (such as amines, thiols, and alcohols). This allows for the covalent attachment of various pharmacophores, enabling the rapid generation of diverse molecular entities.

The overarching discovery workflow is a cycle of design, synthesis, and testing. By keeping the 1-(4-benzylpiperidine)ethanone core constant, the modifications introduced via the chloroacetyl group can be directly correlated to changes in biological activity, accelerating the identification of lead compounds.

Caption: General workflow for utilizing the title compound in a drug discovery campaign.

Application Example 1: Synthesis of Novel Cholinesterase Inhibitors for Alzheimer's Disease Research

Scientific Rationale

The cholinergic hypothesis remains a cornerstone of Alzheimer's disease (AD) research, positing that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[3] A primary therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for its breakdown.[3][4] The N-benzylpiperidine scaffold is a key feature in potent AChE inhibitors like Donepezil, where it provides crucial binding interactions within the enzyme's active site.[4] By using 1-(4-benzyl-piperidin-1-yl)-2-chloro-ethanone, researchers can synthesize novel derivatives aimed at this critical therapeutic target.[5]

Protocol 1.1: Synthesis of a Candidate Thioether-Linked N-BP Derivative

This protocol describes a representative synthesis of a novel compound by reacting the chloroacetamide with a thiol-containing nucleophile. This creates a thioether linkage, a common feature in various bioactive molecules.

Materials:

-

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone

-

A selected thiol (e.g., 2-mercaptobenzimidazole)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the selected thiol nucleophile (1.0 eq).

-

Add anhydrous acetonitrile or DMF to dissolve the thiol.

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the mixture. This acts as a non-nucleophilic base to deprotonate the thiol.

-

Stir the mixture at room temperature for 20-30 minutes.

-

In a separate vial, dissolve 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone (1.05 eq) in a minimal amount of the reaction solvent.

-

Add the solution of the chloroacetamide dropwise to the stirring reaction mixture.

-

Attach a condenser and heat the reaction mixture to 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are 4-12 hours.[6][7]

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Perform an aqueous workup: Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product using flash column chromatography to yield the final compound.

-

Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 1.2: In Vitro Evaluation of AChE Inhibition (Ellman's Assay)

This colorimetric assay quantifies AChE activity and its inhibition by test compounds.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Synthesized test compounds and a positive control (e.g., Donepezil)

-

96-well microplate and plate reader (412 nm)

Procedure:

-

Prepare Reagents: Prepare stock solutions of AChE, ATCI, DTNB, and test compounds in the appropriate buffer. The final concentration of DMSO or other organic solvents should be kept low (<1%) to avoid enzyme inhibition.

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Phosphate buffer

-

Test compound solution at various concentrations (to generate a dose-response curve).

-

AChE solution.

-

-

Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the DTNB solution, followed immediately by the ATCI substrate solution to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes. The rate of color change is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to a vehicle control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Application Example 2: Synthesis of Dopamine Receptor Ligands

Scientific Rationale

Dopamine receptors, particularly the D₂-like family (D₂, D₃, D₄), are major targets for antipsychotic medications used to treat schizophrenia and are also implicated in Parkinson's disease.[8] The benzylpiperidine and related benzylpiperazine scaffolds are prevalent in potent dopamine receptor antagonists.[8][9] Synthesizing derivatives from 1-(4-benzyl-piperidin-1-yl)-2-chloro-ethanone allows for the exploration of novel chemical space to develop subtype-selective ligands with improved efficacy and side-effect profiles.

Caption: Simplified Gi-coupled signaling pathway for the Dopamine D4 receptor.

Protocol 2.1: Synthesis of a Candidate Amide-Linked N-BP Derivative

This protocol describes the synthesis of a novel compound via reaction with a primary or secondary amine, forming a more complex amide linkage common in CNS drugs.

Materials:

-

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone

-

A selected primary or secondary amine (e.g., a substituted aniline)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard synthesis and purification equipment

Procedure:

-

In a dry round-bottom flask, dissolve the selected amine nucleophile (1.0 eq) and a non-nucleophilic base like TEA (1.5 eq) in anhydrous DCM.[10][11]

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the chloroacetamide solution dropwise to the cooled amine solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess acid and base, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the final, pure amide derivative.

-

Confirm the structure and purity using appropriate analytical methods (NMR, MS).

Protocol 2.2: In Vitro Evaluation via Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line expressing the human dopamine D₄ receptor.

-

Radioligand (e.g., [³H]-Spiperone)

-

Non-specific binding agent (e.g., Haloperidol at a high concentration)

-

Assay buffer (e.g., Tris-HCl with cofactors)

-

Synthesized test compounds and a positive control

-

Glass fiber filters, cell harvester, scintillation vials, and scintillation counter

Procedure:

-

Assay Setup: In test tubes or a 96-well deep-well plate, combine:

-

Assay buffer

-

Test compound at various concentrations.

-

Radioligand at a fixed concentration (typically near its K_d value).

-

Cell membrane preparation.

-

-

Controls: Prepare tubes for:

-

Total Binding: Contains buffer, radioligand, and membranes (no test compound).

-

Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

-

-

Incubation: Incubate all tubes at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Determine the percent inhibition of specific binding caused by each concentration of the test compound.

-

Plot the percent inhibition versus the log of the test compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the equilibrium dissociation constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Summary of Potential Targets and Data

The versatility of the 1-(4-benzyl-piperidin-1-yl)-2-chloro-ethanone precursor allows for the generation of derivatives targeting a wide range of neuropharmacological proteins.

| Target Class | Specific Target | Therapeutic Area | Example Derivative Activity |

| Cholinesterases | Acetylcholinesterase (AChE) | Alzheimer's Disease | IC₅₀ = 5.10 µM (Compound 19)[3] |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | IC₅₀ = 15.16 µM (Compound 4e)[5] | |

| Monoamine Transporters | Serotonin Transporter (SERT) | Depression, Anxiety | K_i > 100 µM (Compound 7)[3] |

| Dopamine Transporter (DAT) | ADHD, Depression | IC₅₀ = 3,780 nM (2-Benzylpiperidine)[12] | |

| GPCRs | Dopamine D₄ Receptor | Schizophrenia, Parkinson's | Selective antagonists developed[8] |

| Sigma Receptors (σ₁/σ₂) | Neuropathic Pain, Neurodegeneration | High affinity derivatives reported[2] | |

| Opioid Receptors | Pain Management | Derivatives show receptor affinity[2] | |

| Enzymes | Histone Deacetylase 6 (HDAC6) | Neurodegeneration, Depression | Selective inhibitors developed[9] |

Note: Activity values are for example compounds derived from related N-benzylpiperidine scaffolds and serve to illustrate the potential of this chemical class.

Safety, Handling, and Storage

Chemical Safety:

-

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone is an α-chloroacetamide. Compounds in this class are reactive alkylating agents.

-

Hazard: Assumed to be an irritant to the eyes, respiratory system, and skin. May be harmful if swallowed or inhaled. Lachrymatory effects are possible.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid generating dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is often refrigerated (2-8 °C).

References

- Benchchem.Application Notes and Protocols for 1-Benzylpiperidine Derivatives in Neuropharmacological Research.

- MDPI Encyclopedia. (2023). Pharmacological Applications of Piperidine Derivatives.

- Wikipedia.2-Benzylpiperidine.

- PMC.Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.

- PMC. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.

- PMC. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.

- PubMed. (2020). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents.

- PMC.Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.

- ResearchGate.Scheme 4. Synthesis of N-substituted chloroacetamides.

- PMC.Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors.

- Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.

- Echemi.1-(4-benzylpiperidin-1-yl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]ethanone.

- NIH.2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.

- ResearchGate.2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.

- Sigma-Aldrich.1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride.

- Journal. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole.

- PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journal.su.edu.ly [journal.su.edu.ly]

- 12. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

Analytical methods for the quantification of 4-benzylpiperidine compounds

Executive Summary

4-Benzylpiperidine (CAS: 31252-42-3) is a critical pharmacophore found in neuroactive pharmaceuticals (e.g., Ifenprodil, Donepezil) and a precursor in the synthesis of various opioids. Its quantification is essential for two distinct streams: Impurity Profiling (detecting unreacted intermediates in drug substances) and Bioanalysis/Forensics (identifying metabolites or designer drug scaffolds).

This guide addresses the primary analytical challenge: the compound's high basicity (

Method Selection Guide

The choice of method depends on the required sensitivity and the sample matrix.

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample type and sensitivity requirements.

Protocol A: HPLC-UV for Purity & Impurity Analysis

Scope: Routine Quality Control (QC) of Active Pharmaceutical Ingredients (APIs). Rationale: 4-Benzylpiperidine lacks a strong chromophore but absorbs in the low UV range (210–220 nm) due to the benzyl ring. The high pKa requires an acidic mobile phase to ensure the amine is fully protonated, preventing secondary interactions with the stationary phase.

Instrumental Parameters

| Parameter | Setting |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 215 nm (Reference: 360 nm) |

| Column Temp | 30°C |

| Injection Vol | 10 µL |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 40 | 60 |

| 20.0 | 40 | 60 |

| 21.0 | 90 | 10 |

| 25.0 | 90 | 10 |

Step-by-Step Procedure

-

Buffer Preparation: Dissolve 2.72 g of

in 1 L of water. Adjust pH to 3.0 ± 0.1 using 85% phosphoric acid. Filter through a 0.45 µm nylon membrane. -

Sample Diluent: Use a mixture of Water:Acetonitrile (50:50). Do not use 100% organic solvent as the diluent, as it may cause peak distortion for early eluting peaks.

-

System Suitability: Inject a standard solution (100 µg/mL).

-

Acceptance Criteria: Tailing Factor (

) < 1.5. If

-

Protocol B: LC-MS/MS for Bioanalysis & Trace Quantitation

Scope: Pharmacokinetic (PK) studies or genotoxic impurity screening. Rationale: Electrospray Ionization (ESI) in positive mode is highly sensitive for secondary amines. The fragmentation pattern is dominated by the stability of the benzyl carbocation.

MS/MS Transitions (MRM Mode)

-

Precursor Ion (

): 176.3 m/z -

Primary Product Ion (Quantifier): 91.1 m/z (Benzyl cation, tropylium)

-

Secondary Product Ion (Qualifier): 84.1 m/z (Piperidine ring fragment)

Instrumental Parameters

| Parameter | Setting |

| Column | C18 UHPLC Column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization | ESI Positive (+) |

| Capillary Voltage | 3.5 kV |

| Collision Energy | 20–25 eV (Optimized for 176 -> 91 transition) |

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot: Transfer 100 µL of plasma/sample into a glass tube.

-

Basification: Add 50 µL of 0.1 M NaOH. Note: High pH is required here to neutralize the amine (

) and drive it into the organic layer. -

Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Vortex for 2 minutes.

-